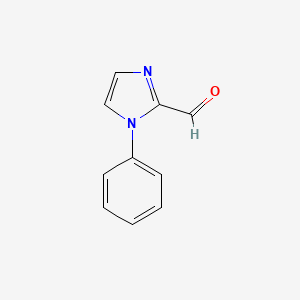

1-phenyl-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-phenylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDRBJPZIHUDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423720 | |

| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6002-15-9 | |

| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Formylation of 1-Phenylimidazole

This method involves the selective formylation of 1-phenylimidazole at the C-2 position.

- Starting Material: 1-Phenylimidazole.

- Reagent: A formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong electrophile like phosphorus oxychloride (POCl3).

- Reaction Conditions: The reaction is typically carried out under controlled temperature (0–5°C) to ensure regioselectivity.

- Mechanism: The formylation proceeds via the activation of DMF by POCl3, generating a reactive iminium ion intermediate that selectively reacts at the C-2 position of 1-phenylimidazole.

- This method provides moderate to high yields (60–80%) depending on reaction conditions.

- The product is purified by recrystallization or column chromatography.

Equation:

$$

\text{C}6\text{H}5\text{N}2\text{H} + \text{DMF}/\text{POCl}3 \rightarrow \text{C}6\text{H}5\text{N}_2\text{CHO} + \text{By-products}

$$

Cyclization from α-Aminoaldehydes

This approach synthesizes 1-phenyl-1H-imidazole-2-carbaldehyde via cyclization reactions involving α-aminoaldehydes.

- Starting Materials: Aniline derivatives and glyoxal.

- Catalyst: Acidic or basic catalysts, such as p-toluenesulfonic acid or sodium acetate.

- Reaction Conditions: The reaction is performed in ethanol or water at reflux temperatures for several hours.

- Mechanism: Initial condensation between the aniline derivative and glyoxal forms a Schiff base, which undergoes cyclization and oxidation to yield the desired imidazole derivative.

- Yields range from 50–70%.

- This method is advantageous due to its simplicity and use of readily available starting materials.

Oxidative Cyclization Using Nitriles

This method employs nitriles as precursors for the synthesis of imidazole derivatives.

- Starting Materials: Benzonitrile and glyoxal.

- Catalyst/System: Ammonium acetate in acetic acid.

- Reaction Conditions: Reflux for 8–12 hours.

- Mechanism: The nitrile reacts with glyoxal under acidic conditions to form an intermediate, which undergoes oxidative cyclization to yield 1-phenylimidazole derivatives.

- Moderate yields (~65%).

- This method is particularly useful for synthesizing substituted imidazoles with electron-withdrawing groups.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a one-pot synthesis route for imidazole derivatives.

- Starting Materials: Benzaldehyde, ammonium acetate, and glyoxal or diketones.

- Catalyst/System: Ionic liquids or Lewis acids such as ZnCl₂ or BF₃·Et₂O.

- Reaction Conditions: Mild heating (50–70°C) in ethanol or water.

- Mechanism: The aldehyde reacts with ammonium acetate to form an imine intermediate, which undergoes cyclization with glyoxal to yield the product.

- High yields (>80%) with excellent atom economy.

- Environmentally friendly due to solvent recycling options.

Data Table: Comparative Analysis of Preparation Methods

| Method | Starting Materials | Catalyst/Reagent | Yield (%) | Advantages |

|---|---|---|---|---|

| Formylation of 1-Phenylimidazole | 1-Phenylimidazole, DMF/POCl₃ | None | 60–80 | High regioselectivity |

| Cyclization from α-Aminoaldehydes | Aniline derivatives, glyoxal | p-Toluenesulfonic acid | 50–70 | Simple setup |

| Oxidative Cyclization Using Nitriles | Benzonitrile, glyoxal | Ammonium acetate | ~65 | Suitable for substituted products |

| Multicomponent Reactions | Benzaldehyde, ammonium acetate | Ionic liquids/Lewis acids | >80 | High efficiency and eco-friendly |

Notes on Reaction Optimization

- Temperature Control: Maintaining a low temperature during formylation ensures higher selectivity and prevents side reactions.

- Catalyst Choice: Acidic catalysts are preferred for cyclization reactions due to their ability to stabilize intermediates.

- Solvent Selection: Polar solvents such as ethanol improve solubility and reaction rates in multicomponent reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: 1-Phenyl-1H-imidazole-2-carboxylic acid.

Reduction: 1-Phenyl-1H-imidazole-2-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-1H-imidazole-2-carbaldehyde and its derivatives exhibit a range of biological activities, making them promising candidates for drug development. Notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens, including Helicobacter pylori .

- Anti-inflammatory Properties : Research has highlighted the potential of imidazole derivatives as anti-inflammatory agents, with some compounds demonstrating comparable efficacy to established drugs like diclofenac .

- Anticancer Activity : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in cancer therapy .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structural features facilitate:

- Formation of Schiff Bases : The aldehyde group allows for the formation of Schiff bases, which are useful intermediates in the synthesis of various pharmaceuticals .

- Synthesis of Novel Imidazole Derivatives : This compound is utilized in the synthesis of novel imidazole derivatives that can exhibit enhanced biological activities .

Material Science

The compound finds applications in material science, particularly in developing novel materials such as:

- Polymers : Its reactivity can be harnessed to create new polymeric materials with desirable properties.

- Dyes and Pigments : The unique chemical structure allows for the development of dyes with specific absorption characteristics.

Case Studies

Several studies have documented the efficacy and application potential of this compound:

Mechanism of Action

The mechanism of action of 1-phenyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. As an imidazole derivative, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features of 1-phenyl-1H-imidazole-2-carbaldehyde with four analogs:

Key Observations :

- Substituent Effects : The phenyl group at N1 in the target compound enhances aromatic stacking interactions compared to methyl or benzyl substituents .

- Steric Hindrance : 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde exhibits reduced planarity due to the bulky chlorine atom at C5 .

- Electron Withdrawal : The formyl group at C2 in all analogs increases electrophilicity, making these compounds reactive in condensation and coordination reactions .

Target Compound:

This compound is synthesized via oxidation of (1-phenyl-1H-imidazol-2-yl)methanol using Dess–Martin periodinane (DMP) in dichloromethane at 4°C . This method yields high purity (>97%) and avoids side reactions common with harsher oxidants .

Analogs:

- 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde: Synthesized similarly using DMP but starting from (1-methyl-1H-benzimidazol-2-yl)methanol .

- 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde : Prepared via Vilsmeier-Haack formylation of 5-chloro-2-phenylimidazole, introducing the aldehyde group regioselectively at C4 .

- 1-Benzyl-1H-imidazole-2-carbaldehyde : Synthesized via Pd-catalyzed cross-coupling of benzyl halides with preformed imidazole-2-carbaldehyde precursors .

Physical Properties and Stability

Biological Activity

1-Phenyl-1H-imidazole-2-carbaldehyde (CAS number 6002-15-9) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential applications in research and medicine.

- Molecular Formula : C10H8N2O

- Molecular Weight : 172.187 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and ether

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can act as an inhibitor or activator of various enzymes. Its structure allows it to bind to specific active sites on enzymes, influencing their activity and potentially altering metabolic pathways.

- Receptor Modulation : It has been shown to modulate receptor activity, which can have implications in signaling pathways involved in various physiological processes.

Biochemical Pathways

The interactions of this compound with biological molecules can affect multiple biochemical pathways. These include:

- Gene Expression Regulation : By inhibiting or activating specific enzymes, this compound can lead to changes in gene expression profiles.

- Metabolic Pathway Alteration : The compound's ability to form complexes with metal ions (e.g., iron) can influence metabolic pathways related to iron metabolism.

Case Studies and Applications

-

Cancer Research :

- A study explored the potential of imidazole derivatives, including this compound, as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer. The findings indicated that modifications on the imidazole ring could enhance inhibitory potency against IDO, suggesting a pathway for developing new cancer therapies .

-

Enzyme Inhibition :

- Research demonstrated that 1-phenyl-1H-imidazole derivatives could effectively inhibit various enzymes involved in metabolic processes. The binding interactions were characterized using computational docking studies that identified key residues within the enzyme active sites that are targeted by these compounds .

-

Antimicrobial Activity :

- Preliminary studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other imidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Imidazolecarboxaldehyde | Different substitution on imidazole | Varies; less potent than 1-phenyl variant |

| 4-Methyl-1H-imidazole | Methyl group at the 4-position | Antimicrobial properties noted |

| 4-Phenylimidazole | Similar structure but different position | Stronger IDO inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-phenyl-1H-imidazole-2-carbaldehyde, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : A widely used approach involves palladium- or nickel-catalyzed hydrogenation of precursor intermediates. For example, substituting palladium on carbon with Raney nickel avoids dehalogenation byproducts during hydrogenation . Solvent choice (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) significantly impact cyclization efficiency. Optimal conditions (e.g., 45°C, 4 hours) yield the target compound in >85% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR Spectroscopy : Confirm regiochemistry and aldehyde functionality via characteristic peaks (e.g., aldehyde proton at ~9.8 ppm in NMR, C=O stretch at ~1700 cm in IR) .

- X-ray Crystallography : Use SHELX for structural refinement and ORTEP-III for visualization to resolve ambiguities in substituent positioning .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation. Use PPE (gloves, goggles) during handling, as imidazole derivatives may cause skin/eye irritation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its reactivity and intermolecular interactions?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) reveals that the aldehyde group forms motifs with adjacent imidazole N–H donors, stabilizing supramolecular assemblies. These patterns guide co-crystal design for enhanced solubility or catalytic activity .

Q. What strategies are effective for resolving contradictions in spectroscopic data for imidazole-carbaldehyde derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -DEPT NMR with high-resolution mass spectrometry (HRMS) to distinguish regioisomers.

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate IR/NMR spectra and compare with experimental data .

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

- Methodological Answer : Dock derivatives (e.g., halogen-substituted analogs) into target enzyme active sites (e.g., EGFR kinase) using AutoDock Vina. Analyze binding affinities (ΔG) and hydrogen-bonding interactions (e.g., with Thr790 or Met793 residues) to prioritize candidates for in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.